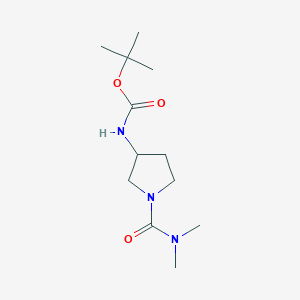![molecular formula C8H16O5 B12280653 [2-(2-Ethoxyethoxy)ethoxy]acetic acid CAS No. 7743-98-8](/img/structure/B12280653.png)
[2-(2-Ethoxyethoxy)ethoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, [2-(2-ethoxyethoxy)ethoxy]- is an organic compound with the molecular formula C8H16O5. It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a [2-(2-ethoxyethoxy)ethoxy] group. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [2-(2-ethoxyethoxy)ethoxy]- typically involves the reaction of ethylene glycol monoethyl ether with ethylene oxide, followed by the reaction with chloroacetic acid. The reaction conditions usually include the presence of a base such as sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in a controlled environment to prevent any side reactions and to ensure the safety of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, [2-(2-ethoxyethoxy)ethoxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in the formation of alcohols .
Wissenschaftliche Forschungsanwendungen
Acetic acid, [2-(2-ethoxyethoxy)ethoxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a stabilizer for nanoparticles.
Biology: The compound is used in the formulation of biocompatible materials and as a surfactant modifier.
Medicine: It is explored for its potential use in drug delivery systems due to its biocompatibility.
Wirkmechanismus
The mechanism of action of acetic acid, [2-(2-ethoxyethoxy)ethoxy]- involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and interact with other molecules through van der Waals forces. These interactions can influence the stability and reactivity of the compound in different environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(2-Methoxyethoxy)ethoxy)acetic acid: This compound has a similar structure but with a methoxy group instead of an ethoxy group.
2-Ethoxyethyl acetate: This compound is an ester of ethoxyethanol and acetic acid and is used as a solvent.
Uniqueness
Acetic acid, [2-(2-ethoxyethoxy)ethoxy]- is unique due to its specific ethoxyethoxyethoxy group, which imparts distinct chemical properties and applications. Its ability to stabilize nanoparticles and its use in biocompatible systems make it particularly valuable in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
7743-98-8 |
|---|---|
Molekularformel |
C8H16O5 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
2-[2-(2-ethoxyethoxy)ethoxy]acetic acid |
InChI |
InChI=1S/C8H16O5/c1-2-11-3-4-12-5-6-13-7-8(9)10/h2-7H2,1H3,(H,9,10) |
InChI-Schlüssel |
FYRBJJHCFFXENF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOCCOCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-6-[(2-iodoacetyl)amino]hexanoic acid](/img/structure/B12280578.png)




![1-[2-(2,4-Dichlorophenyl)ethyl]piperazine](/img/structure/B12280608.png)


![5-[(8S,9S,13S,14S)-3-Methoxy-13-methyl-7,8,9,11,12,13,14,15-octahydro-6H-cyclopenta[a]phenanthren-17-yl]pyridine-2-D](/img/structure/B12280634.png)
![1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-imidazole](/img/structure/B12280635.png)
![Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12280640.png)

![6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one](/img/structure/B12280647.png)
